4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a chlorine atom at the 4-position and pyrrolidinyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine typically involves the nucleophilic substitution of 4-chloropyrimidine with pyrrolidine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is stirred for several hours to ensure complete substitution, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidinyl groups can be oxidized to form N-oxides or reduced to secondary amines.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2,6-di(pyrrolidin-1-yl)pyrimidine, while oxidation can produce this compound N-oxide.
Scientific Research Applications
4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways.
Industrial Applications: The compound is used as an intermediate in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl groups enhance the compound’s binding affinity and selectivity towards these targets. The chlorine atom at the 4-position can participate in hydrogen bonding or halogen bonding interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
- 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
- 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine
Uniqueness
4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine is unique due to the presence of two pyrrolidinyl groups, which confer distinct steric and electronic properties. This dual substitution enhances the compound’s ability to interact with multiple binding sites on target proteins, potentially leading to improved efficacy and selectivity compared to similar compounds with only one pyrrolidinyl group .
Properties
IUPAC Name |
4-chloro-2,6-dipyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-10-9-11(16-5-1-2-6-16)15-12(14-10)17-7-3-4-8-17/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYAIHAKSPWOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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